molecular formula C10H12O B13871843 3-Methoxyprop-1-en-2-ylbenzene

3-Methoxyprop-1-en-2-ylbenzene

Katalognummer: B13871843
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: QYDMUHXQSWPTGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyprop-1-en-2-ylbenzene typically involves the reaction of benzene with 3-methoxyprop-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the 3-methoxyprop-1-en-2-yl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient separation techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxyprop-1-en-2-ylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: NaOH, KOtBu, polar aprotic solvents.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methoxyprop-1-en-2-ylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methoxyprop-1-en-2-ylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

  • 2-Methoxyprop-1-en-2-ylbenzene
  • 4-Methoxyprop-1-en-2-ylbenzene
  • 3-Methoxyprop-1-en-2-ylphenol

Comparison: 3-Methoxyprop-1-en-2-ylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activities. For instance, the position of the methoxy group can influence the compound’s ability to interact with enzymes or receptors, leading to variations in its biological effects .

Eigenschaften

Molekularformel

C10H12O

Molekulargewicht

148.20 g/mol

IUPAC-Name

3-methoxyprop-1-en-2-ylbenzene

InChI

InChI=1S/C10H12O/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI-Schlüssel

QYDMUHXQSWPTGT-UHFFFAOYSA-N

Kanonische SMILES

COCC(=C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.